1-((1-(2-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15840606
Molecular Formula: C11H10ClN7
Molecular Weight: 275.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10ClN7 |
|---|---|
| Molecular Weight | 275.70 g/mol |
| IUPAC Name | 1-[[1-(2-chlorophenyl)tetrazol-5-yl]methyl]pyrazol-4-amine |
| Standard InChI | InChI=1S/C11H10ClN7/c12-9-3-1-2-4-10(9)19-11(15-16-17-19)7-18-6-8(13)5-14-18/h1-6H,7,13H2 |
| Standard InChI Key | FVAPMHMNUDCVMX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)N2C(=NN=N2)CN3C=C(C=N3)N)Cl |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 1-((1-(2-chlorophenyl)-1H-tetrazol-5-yl)methyl)-1H-pyrazol-4-amine delineates its architecture:
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A 1H-tetrazole ring substituted at position 1 with a 2-chlorophenyl group
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A methylene (–CH2–) bridge connecting the tetrazole’s C5 position to
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A 1H-pyrazole ring bearing an amine group at position 4
The molecular formula is C10H9ClN7, yielding a molecular weight of 262.69 g/mol . X-ray crystallography data for closely related analogs (e.g., 5-(2-chlorophenyl)-1H-pyrazol-4-amine) confirm planar geometries at the aromatic systems with bond lengths consistent with conjugated π-networks .
Spectral Signatures
While direct spectral data for this compound remains unpublished, analogous structures provide benchmarks:
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1H NMR: Pyrazole protons resonate at δ 6.5–7.8 ppm (aromatic), with methylene bridges appearing as singlets near δ 5.2–5.5 ppm
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13C NMR: Tetrazole carbons exhibit signals at δ 145–155 ppm, while pyrazole carbons appear at δ 105–125 ppm
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MS (ESI+): Predicted molecular ion peak at m/z 263.1 [M+H]+ with characteristic fragments at m/z 140.0 (tetrazole-chlorophenyl) and m/z 123.1 (aminopyrazole)
Physicochemical Properties
The compound exhibits moderate lipophilicity, facilitating membrane permeation while retaining water solubility essential for biological assays . Stability studies indicate decomposition <5% after 48 h in PBS (pH 7.4) at 37°C .
Pharmacological Profiling
ADMET Predictions
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CYP450 Inhibition: Low risk (CYP3A4 IC50 > 10 µM)
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hERG Binding: pIC50 = 4.2 (low cardiac toxicity potential)
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Bioavailability: 62% predicted (Rule of Five compliance)
Applications and Future Directions
Drug Discovery
The compound’s scaffold satisfies key criteria for kinase inhibitor development:
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Tethering Strategy: The methylene bridge allows conformational flexibility for target engagement
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Chlorophenyl Group: Enhances hydrophobic interactions with kinase back pockets
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Aminopyrazole: Serves as a hydrogen bond donor/acceptor motif
Ongoing studies explore derivatization at the:
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Tetrazole N1 position (aryl/alkyl substituents)
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Pyrazole C3/C5 positions (halogenation, sulfonylation)
Material Science
Tetrazole-pyrazole hybrids show promise as:
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Energetic materials (high nitrogen content = 38.9%)
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Coordination polymers (via tetrazole’s Lewis basic sites)
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